The Strategic Utility of 4-(Propan-2-yl)cyclohexane-1-thiol in Advanced Drug Discovery and Surface Chemistry
The Strategic Utility of 4-(Propan-2-yl)cyclohexane-1-thiol in Advanced Drug Discovery and Surface Chemistry
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-(Propan-2-yl)cyclohexane-1-thiol (CAS: 1339838-53-7)
Executive Summary
In the modern landscape of chemical biology and materials science, the selection of highly specific building blocks dictates the success of downstream applications. 4-(Propan-2-yl)cyclohexane-1-thiol (CAS 1339838-53-7) is a specialized cycloaliphatic thiol that merges the potent nucleophilicity of a sulfhydryl group with the intense steric bulk and lipophilicity of an isopropyl-substituted cyclohexane ring[1].
As a Senior Application Scientist, I frequently observe that researchers underutilize cycloaliphatic thiols, often defaulting to simpler aliphatic chains. However, the rigid chair conformation and the steric shielding provided by the isopropyl group make this compound an exceptional candidate for2[2], the synthesis of membrane-permeable macrocycles, and the fabrication of highly hydrophobic Self-Assembled Monolayers (SAMs). This whitepaper deconstructs the physicochemical dynamics of this molecule and provides field-validated protocols for its integration into advanced workflows.
Physicochemical Profiling & Conformational Dynamics
To leverage 4-(Propan-2-yl)cyclohexane-1-thiol effectively, one must understand its thermodynamic behavior. The molecule exists as a 1,4-disubstituted cyclohexane, meaning its reactivity is entirely dictated by its cis or trans stereochemistry and the resulting chair conformations.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-(Propan-2-yl)cyclohexane-1-thiol |
| CAS Number | 1339838-53-7[1] |
| Molecular Formula | C9H18S[1] |
| Molecular Weight | 158.30 g/mol [1] |
| SMILES String | SC1CCC(C(C)C)CC1[1] |
| A-Value (Isopropyl) | ~2.15 kcal/mol (Strong equatorial preference) |
| A-Value (Thiol) | ~0.90 kcal/mol (Moderate equatorial preference) |
Mechanistic Insight: The Conformational Lock
The bulky isopropyl group possesses a high A-value, meaning it strongly resists occupying an axial position due to severe 1,3-diaxial steric clashes. Consequently, the isopropyl group acts as a "conformational anchor," locking the ring. In the trans isomer, the thiol group is forced into a highly accessible equatorial position. In the cis isomer, the thiol is forced into a sterically hindered axial position, significantly altering its nucleophilicity and rate of disulfide formation.
Fig 1. Conformational equilibrium of cis and trans isomers dictated by A-value sterics.
Mechanistic Applications in Modern Drug Development
Dynamic Combinatorial Chemistry (DCC)
In target-directed drug discovery,3 utilizes reversible covalent bonds to generate libraries of interchanging products[3]. 4-(Propan-2-yl)cyclohexane-1-thiol is an ideal building block for disulfide-based DCLs. When exposed to a target protein with a deep hydrophobic pocket, the isopropyl-cyclohexyl moiety acts as a lipophilic probe. If it binds favorably, thermodynamic templating shifts the equilibrium, amplifying the specific disulfide hit.
Peptide Macrocyclization & Membrane Permeability
A major hurdle in peptide therapeutics is poor cellular penetration. By utilizing thiol-containing building blocks like CAS 1339838-53-7 in 4, researchers can generate structurally diverse ligands that mask polar peptide backbones[4]. The conjugate addition of cyclohexanethiols to pro-polypeptides (such as poly-Dha sequences) significantly enhances the lipophilicity of the resulting complex, facilitating oral administration and membrane permeation[5].
Photoredox-Catalyzed C-S Bond Formation
Traditional thioetherification requires harsh transition metals (Pd, Cu) that degrade sensitive pharmaceutical intermediates. Recent breakthroughs demonstrate that cyclohexanethiols are excellent coupling partners in 6, allowing for environmentally benign C-S bond formation at room temperature[6].
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that causality is understood at every step to prevent experimental failure.
Protocol 1: Photoredox-Catalyzed Thioetherification
Objective: Synthesize sterically hindered thioethers using 4-(Propan-2-yl)cyclohexane-1-thiol via single-electron transfer (SET).
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Reaction Assembly: In an oven-dried Schlenk tube, combine the electrophilic substrate (0.5 mmol), 4-(Propan-2-yl)cyclohexane-1-thiol (0.6 mmol, 1.2 equiv), and Schreiner's thiourea or Ru(bpy)₃Cl₂ (5 mol%).
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Causality: The 1.2x excess of thiol compensates for trace oxidative dimerization.
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Solvation & Base Addition: Add 3.0 mL of anhydrous acetonitrile (MeCN) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
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Causality: DIPEA deprotonates the thiol, lowering its oxidation potential and enabling efficient electron transfer to the excited photocatalyst.
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Degassing (Critical): Perform three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
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Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and irreversibly oxidizes the thiol. Failure to degas will result in <10% yield.
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Irradiation: Stir the mixture at ambient temperature under a 40W blue LED (λ = 450 nm) for 18 hours.
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Self-Validation (QC): Monitor via LC-MS. The disappearance of the thiol mass (m/z 157 [M-H]-) and the appearance of the target thioether mass confirms successful C-S coupling.
Fig 2. Photoredox-catalyzed C-S bond formation workflow emphasizing critical mechanistic steps.
Protocol 2: Fabrication of Hydrophobic SAMs on Gold
Objective: Utilize the bulky isopropyl group to create a highly hydrophobic, sterically hindered surface coating on gold substrates.
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Substrate Preparation: Immerse a gold-coated glass slide in Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 10 minutes. (Warning: Highly reactive). Rinse with copious Milli-Q water and absolute ethanol.
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Causality: Piranha aggressively oxidizes adventitious organic contaminants, exposing bare Au(111) atoms necessary for strong dative Au-S bond formation.
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Monolayer Assembly: Prepare a 1 mM solution of 4-(Propan-2-yl)cyclohexane-1-thiol in degassed absolute ethanol. Submerge the clean gold substrate for 24 hours at room temperature in the dark.
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Causality: Ethanol solvates the lipophilic thiol without strongly coordinating to gold. The 24-hour timeframe allows the molecules to transition from a disordered "lying-down" phase to a densely packed, "standing-up" crystalline phase driven by van der Waals interactions of the cyclohexane rings.
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Rinsing & Curing: Remove the substrate, rinse extensively with neat ethanol, and dry under a gentle stream of N₂.
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Self-Validation (QC): Perform contact angle goniometry with a water droplet. A successful monolayer of isopropyl-terminated chains will yield a highly hydrophobic contact angle (>95°).
Safety, Handling, and Storage
Like all low-molecular-weight organosulfur compounds, 4-(Propan-2-yl)cyclohexane-1-thiol possesses a highly pungent odor detectable at parts-per-billion (ppb) levels.
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Handling: All manipulations must be performed in a certified fume hood. Glassware contaminated with thiols should be rinsed with a dilute bleach (sodium hypochlorite) solution to oxidize the volatile thiol into a non-odorous sulfonic acid before removal from the hood.
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Storage: Store under an inert atmosphere (Argon or N₂) at 2–8°C. Prolonged exposure to atmospheric oxygen will result in the formation of the corresponding disulfide, which can be monitored by the appearance of a broad S-S stretch in Raman spectroscopy or a shift in NMR retention.
References
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National Institutes of Health (PMC) - Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. URL:[Link][2]
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JACS Au (ACS Publications) - Poly-Dha Sequences as Pro-polypeptides: An Original Mechanistic Postulate Leads to the Discovery of a Long-Acting Vasodilator KU04212. URL:[Link][5]
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The Journal of Organic Chemistry (ACS Publications) - Photoredox-Catalyzed Cross-Coupling of In Situ Generated Quinoxalinones with Indoles for the Synthesis of Tertiary Alcohols. URL:[Link][6]
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University of Padua - Large Libraries of Structurally Diverse Macrocycles Suitable for Membrane Permeation. URL:[Link][4]
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RSC Publishing - Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets. URL:[Link][3]
Sources
- 1. 1339838-53-7|4-(Propan-2-yl)cyclohexane-1-thiol|BLD Pharm [bldpharm.com]
- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00493K [pubs.rsc.org]
- 4. research.unipd.it [research.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
